molecular formula C23H30N6O3 B2905725 9-benzyl-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922454-93-1

9-benzyl-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2905725
CAS No.: 922454-93-1
M. Wt: 438.532
InChI Key: HWIOAGPCDQQCIK-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic xanthine derivatives, characterized by a pyrimido[2,1-f]purine core. Key structural features include a benzyl group at position 9, methyl groups at positions 1 and 7, and a 2-morpholin-4-ylethyl substituent at position 2. The morpholine moiety enhances solubility and pharmacokinetic properties, while the benzyl group may influence receptor binding affinity.

Properties

IUPAC Name

9-benzyl-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3/c1-17-14-27(16-18-6-4-3-5-7-18)22-24-20-19(29(22)15-17)21(30)28(23(31)25(20)2)9-8-26-10-12-32-13-11-26/h3-7,17H,8-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIOAGPCDQQCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCN4CCOCC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-benzyl-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine derivatives family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N5O3C_{20}H_{25}N_{5}O_{3} with a molecular weight of approximately 383.44 g/mol. The compound features a complex structure that includes a purine core modified by various substituents.

Antimicrobial Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant antimicrobial properties. For example, structurally related compounds have shown strong in vitro activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as 1 μM. These findings suggest that modifications at specific positions on the purine ring can enhance antimicrobial efficacy while maintaining low toxicity towards mammalian cells .

Anticonvulsant Properties

Research has highlighted the anticonvulsant potential of benzyl-substituted purines. In animal models, certain derivatives demonstrated effective seizure suppression comparable to established anticonvulsants like phenobarbital. The structure-activity relationship (SAR) studies revealed that electron-withdrawing groups at specific positions significantly enhance anticonvulsant activity .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific molecular targets involved in cellular signaling pathways contributes to its pharmacological profile. For instance, compounds targeting the DprE1 enzyme in Mtb have been identified as having a unique mechanism that disrupts mycobacterial cell wall biosynthesis .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antitubercular Activity : A study identified 2-morpholino-purine derivatives as potent antitubercular agents with low cytotoxicity and high selectivity indices. The derivatives were evaluated for their MIC against various strains of Mtb and showed promising results .
  • CNS Activity : Another investigation into the CNS effects of benzyl-substituted purines revealed a dual activity profile where some compounds exhibited both stimulation and depression effects on the central nervous system. This highlights the complexity of their pharmacological actions and potential therapeutic applications in neuropsychiatric disorders .

Data Tables

Biological Activity MIC (μM) ED50 (mg/kg) Notes
Antitubercular (Mtb)1-Low toxicity to mammalian cells
Anticonvulsant-13-21Comparable to phenobarbital (22 mg/kg)
CNS Stimulation/Depression--Effects vary based on structural modifications

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights structural variations among analogs:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Key Properties/Activity
Target Compound 9-benzyl, 1,7-dimethyl, 3-(2-morpholin-4-ylethyl) Not Provided Not Provided Inferred: Enhanced solubility (morpholine), potential CNS activity (benzyl)
1,3-Dimethyl-9-(prop-2-ynyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (24) 9-propynyl, 1,3-dimethyl C₁₃H₁₅N₅O₂ 273.29 Yield: 93%; mp 203–206°C; IR: 1,701 cm⁻¹ (C=O); UV λmax: 296 nm
9-(5-Chloro-2-methylphenyl)-1-methyl-3-phenethyl-...dione (CAS 887458-38-0) 9-(5-chloro-2-methylphenyl), 3-phenethyl C₂₄H₂₄ClN₅O₂ 449.9 Chlorine enhances lipophilicity; phenethyl may improve blood-brain barrier penetration
9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-3-(3-methylbutyl)-...dione 9-(3,4-dimethoxyphenethyl), 3-(3-methylbutyl) C₂₄H₃₁N₅O₄ 477.54 Methoxy groups may modulate receptor selectivity; branched alkyl chain affects logP
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-...dione 9-(2-chloro-6-fluorobenzyl), 1,3-dimethyl C₁₉H₂₀ClFN₅O₂ 423.85 Dual-target MAO-B inhibitor; microwave synthesis (58% yield)

Key Observations :

  • Position 9 Modifications : Benzyl (target compound), halogenated benzyl (e.g., 2-chloro-6-fluoro in ), and substituted phenethyl groups (e.g., 3,4-dimethoxy in ) are common. Halogenation and methoxy groups improve target engagement and metabolic stability.
  • Position 3 Substituents : The morpholinylethyl group in the target compound contrasts with phenethyl () or alkyl chains (e.g., 3-methylbutyl in ). Morpholine enhances aqueous solubility, while phenethyl may increase CNS penetration.
  • Synthetic Efficiency : Yields vary significantly (38–93%), influenced by reaction conditions (e.g., solvent-free microwave synthesis in vs. reflux in ).

Physicochemical and Spectral Properties

  • Melting Points : Analogous compounds exhibit melting points ranging from 124°C (compound 26, ) to 271°C (compound 22, ), suggesting that bulkier substituents (e.g., benzyl) increase rigidity and melting points.
  • Spectroscopic Data :
    • IR : All analogs show strong C=O stretches (~1,700 cm⁻¹) and CH₂ bends (~740 cm⁻¹) .
    • UV : λmax values range from 296–304 nm, typical for conjugated xanthine derivatives .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction parameters be optimized?

The synthesis involves multi-step organic reactions, including:

  • Friedel-Crafts alkylation to introduce benzyl or substituted benzyl groups (e.g., 3-chlorobenzyl in ).
  • Cyclization under controlled conditions (e.g., 80–100°C, THF/ethanol solvent systems) to form the purine-pyrimidine fused core ().
  • Methylation/alkylation using iodomethane or alkyl halides in the presence of NaH or K₂CO₃ (). Optimization requires adjusting temperature (60–120°C), solvent polarity (DMF for polar intermediates), and catalysts (e.g., Pd for Suzuki-Miyaura coupling in ). Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which analytical methods are most reliable for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, morpholine protons at δ 2.5–3.5 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
  • IR spectroscopy : To detect carbonyl stretches (~1700 cm⁻¹ for dione groups) .

Q. How can initial biological activity screening be designed for this compound?

  • In vitro enzyme inhibition assays : Test against kinases (e.g., CDK2) or inflammatory mediators (COX-2) at concentrations of 1–100 μM, using ATP/GTP competitive binding protocols .
  • Cell viability assays : Employ MTT or CCK-8 on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–50 μM) to identify subtoxic therapeutic windows.
  • Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
  • Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated inactivation, which may explain variability in in vivo vs. in vitro results .

Q. How can computational methods predict structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., ATP-binding pockets in kinases). Key residues (e.g., Lys33 in CDK2) may hydrogen-bond with morpholine or benzyl groups .
  • QSAR modeling : Train models on substituent electronic parameters (Hammett σ) and steric bulk (molar refractivity) to prioritize derivatives .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Rodent models : Administer 10–50 mg/kg orally or intravenously in Sprague-Dawley rats. Monitor plasma half-life (LC-MS/MS) and tissue distribution .
  • Xenograft studies : Implant HT-29 colon cancer cells in nude mice; measure tumor volume reduction over 21 days with biweekly dosing .

Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed couplings () for regioselective modifications.
  • SAR Analysis : Combine docking with alanine-scanning mutagenesis to validate key target interactions.
  • Data Validation : Replicate assays in triplicate with blinded analysis to minimize bias.

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